molecular formula C16H20N2O2 B2883382 (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide CAS No. 1312007-44-5

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide

Cat. No.: B2883382
CAS No.: 1312007-44-5
M. Wt: 272.348
InChI Key: WWBVIUFWABWUJC-UHFFFAOYSA-N
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Description

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a cyano group, a methoxyphenyl group, and a butenamide structure, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of a suitable amine with an α,β-unsaturated carbonyl compound under controlled conditions. The reaction typically requires a base catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to favor the formation of the desired (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its cyano and methoxyphenyl groups may impart specific binding properties.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer properties.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide involves its interaction with specific molecular targets. The cyano group may participate in hydrogen bonding or electrostatic interactions, while the methoxyphenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(2-cyanobutan-2-yl)-3-phenylbut-2-enamide: Lacks the methoxy group, which may affect its chemical and biological properties.

    (Z)-N-(2-cyanobutan-2-yl)-3-(2-hydroxyphenyl)but-2-enamide: Contains a hydroxy group instead of a methoxy group, which may influence its reactivity and interactions.

Uniqueness

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide is unique due to the presence of both the cyano and methoxyphenyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-5-16(3,11-17)18-15(19)10-12(2)13-8-6-7-9-14(13)20-4/h6-10H,5H2,1-4H3,(H,18,19)/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBVIUFWABWUJC-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C=C(C)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C#N)NC(=O)/C=C(/C)\C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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